Cas no 107679-96-9 (2,3-Butanediol,2,3-bis(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)-rel-)
107679-96-9 structure
Product Name:2,3-Butanediol,2,3-bis(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)-rel-
CAS-nummer:107679-96-9
MF:C18H17F2N3O2
MW:345.343291044235
CID:182742
PubChem ID:3007679
Update Time:2025-04-19
2,3-Butanediol,2,3-bis(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)-rel- Chemische en fysische eigenschappen
Naam en identificatie
-
- 2,3-Butanediol,2,3-bis(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)-rel-
- (2R,3S)-2,3-bis(4-fluorophenyl)-1-(1,2,4-triazol-1-yl)butane-2,3-diol
- 2,3-Butanediol, 2,3-bis(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)-
- 2,3-Butanediol, 2,3-bis(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, rel-(2R,3S)-
- 107679-96-9
- DTXSID40148192
-
- Inchi: 1S/C18H17F2N3O2/c1-17(24,13-2-6-15(19)7-3-13)18(25,10-23-12-21-11-22-23)14-4-8-16(20)9-5-14/h2-9,11-12,24-25H,10H2,1H3/t17-,18-/m0/s1
- InChI-sleutel: WYZBSOZDBDRPSQ-ROUUACIJSA-N
- LACHT: FC1C=CC(=CC=1)[C@@](CN1C=NC=N1)([C@](C)(C1C=CC(=CC=1)F)O)O
Berekende eigenschappen
- Exacte massa: 345.12901
- Monoisotopische massa: 345.12888312g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 25
- Aantal draaibare bindingen: 5
- Complexiteit: 442
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 2
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.8
- Topologisch pooloppervlak: 71.2Ų
Experimentele eigenschappen
- PSA: 71.17
2,3-Butanediol,2,3-bis(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)-rel- Gerelateerde literatuur
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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